molecular formula C18H25N3O3 B2510253 N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide CAS No. 2034391-06-3

N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide

Cat. No.: B2510253
CAS No.: 2034391-06-3
M. Wt: 331.416
InChI Key: YXBBUBTXNWLPDW-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide is a complex organic compound that features a pyrrole ring, a nicotinamide moiety, and a tert-butoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide typically involves multiple steps. One common approach starts with the preparation of the pyrrole derivative, followed by the introduction of the nicotinamide moiety and the tert-butoxyethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nicotinamide derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrrol-1-yl)ethyl)nicotinamide
  • 6-(2-(tert-butoxy)ethoxy)nicotinamide
  • N-(2-(1H-pyrrol-1-yl)ethyl)-6-ethoxynicotinamide

Uniqueness

N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-18(2,3)24-13-12-23-16-7-6-15(14-20-16)17(22)19-8-11-21-9-4-5-10-21/h4-7,9-10,14H,8,11-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBBUBTXNWLPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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